2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine
CAS No.: 117701-76-5
Cat. No.: VC15895394
Molecular Formula: C14H29NO3Si
Molecular Weight: 287.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117701-76-5 |
|---|---|
| Molecular Formula | C14H29NO3Si |
| Molecular Weight | 287.47 g/mol |
| IUPAC Name | 2-[2-cyclohex-3-en-1-ylethyl(diethoxy)silyl]oxyethanamine |
| Standard InChI | InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3 |
| Standard InChI Key | PTBYOTGHGMTFOW-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](CCC1CCC=CC1)(OCC)OCCN |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound’s IUPAC name is 2-[2-(cyclohex-3-en-1-yl)ethyl(diethoxy)silyl]oxyethanamine, reflecting its branched architecture. Key identifiers include:
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Molecular Formula:
Structural Elucidation
The molecule comprises:
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A cyclohex-3-en-1-yl group, introducing unsaturation for potential reactivity.
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A diethoxy silyl ether moiety (), conferring hydrolytic stability and surface-binding capabilities.
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A primary amine () at the terminal ethyl chain, enabling nucleophilic reactions or coordination chemistry.
The SMILES notation (CCO[Si](CCC1CCC=CC1)(OCC)OCCN) and InChIKey (PTBYOTGHGMTFOW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Molecular Properties and Computational Data
Physicochemical Characteristics
Critical computed properties include:
The rotatable bond count suggests significant conformational flexibility, while the polar surface area indicates moderate solubility in polar solvents .
Spectroscopic and Stereochemical Considerations
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Stereochemistry: The cyclohexene ring introduces one undefined stereocenter, as indicated by the Undefined Atom Stereocenter Count of 1 .
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Mass Spectrometry: The exact mass (287.19167 Da) and monoisotopic mass (287.19167 Da) align with the molecular formula, confirming purity .
Synthesis and Reactivity
Reactivity Profile
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Amine Group: Participates in Schiff base formation, acylation, or coordination with metals.
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Silyl Ether: Susceptible to hydrolysis under acidic or basic conditions, yielding silanols.
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Cyclohexene: May undergo Diels-Alder reactions or hydrogenation to modify hydrophobicity.
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